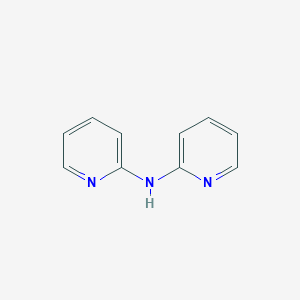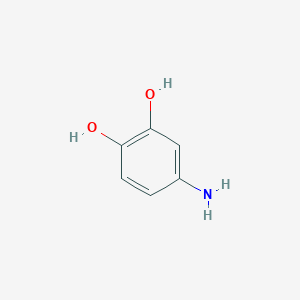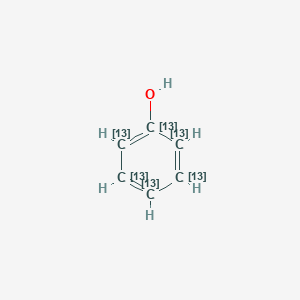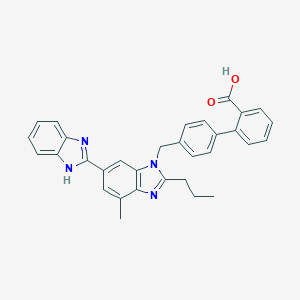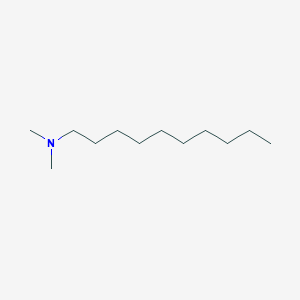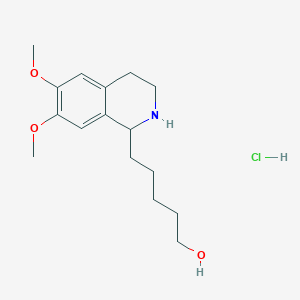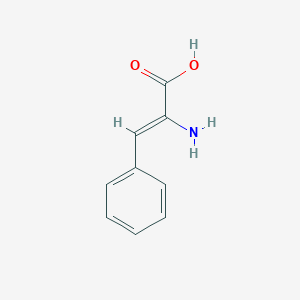
苯基脱氢丙氨酸
描述
Phenyldehydroalanine is a small molecule that belongs to the class of organic compounds known as cinnamic acids . These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
A synthetic method was developed to construct beta-agonist phenylethanolamine A (PEAA) in good yield with 4-nitrobenzyl bromide as the starting material . This method underwent S N 2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction . Another study showed the development of NADH-dependent homoglutamate by engineering NADH-dependent phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius .Molecular Structure Analysis
Phenyldehydroalanine has a molecular formula of C9H9NO2 . Its average mass is 163.173 Da and its monoisotopic mass is 163.063324 Da .Physical And Chemical Properties Analysis
Phenyldehydroalanine has a molecular formula of C9H9NO2, an average mass of 163.173 Da, and a monoisotopic mass of 163.063324 Da . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用
Neurological Disorders
Phenyldehydroalanine plays a role in the synthesis of neurotransmitters. It’s a precursor to tyrosine, which is further converted into dopamine, adrenaline, and noradrenaline. These neurotransmitters are vital for brain function, and imbalances can lead to disorders such as depression and Parkinson’s disease. The metabolism of Phenyldehydroalanine is crucial in maintaining neurological health .
Antidepressant Potential
Studies have shown that Phenyldehydroalanine may have antidepressant properties. It’s involved in the biosynthesis of mood-regulating neurotransmitters. As such, it could be recommended for clinical trials as a potential antidepressant agent, offering a new avenue for treating depressive disorders .
Metabolic Pathways
Phenyldehydroalanine is integral to the phenylpropanoid pathway, which is responsible for the production of secondary metabolites. These metabolites play a role in plant defense mechanisms and contribute to the aroma, color, and flavor of foods. Understanding this pathway can lead to advancements in agriculture and food science .
Enzyme Replacement Therapy
Phenyldehydroalanine is used in enzyme replacement therapy for conditions like phenylketonuria (PKU). PKU is a metabolic disorder that results from a deficiency of the enzyme phenylalanine hydroxylase. Supplementing with Phenyldehydroalanine can help manage the symptoms and prevent cognitive impairment .
Cancer Treatment
The role of Phenyldehydroalanine in the synthesis of tyrosine-based neurotransmitters has implications for cancer treatment. Some cancer cells exhibit abnormal tyrosine metabolism, and targeting these pathways with Phenyldehydroalanine derivatives could be a potential therapeutic strategy .
Synthetic Biology
Phenyldehydroalanine is used in synthetic biology to engineer metabolic pathways. By manipulating these pathways, scientists can produce valuable compounds, such as non-caloric sweeteners like aspartame, and other health supplements. This application has significant commercial and clinical potential .
未来方向
While specific future directions for Phenyldehydroalanine research are not available in the search results, it’s worth noting that advances in genetic engineering have increased the yield, titer, and productivity in the bio-based production of chemicals . This could potentially be applied to the production of Phenyldehydroalanine and other similar compounds in the future.
作用机制
Target of Action
Phenyldehydroalanine is a small molecule that belongs to the class of organic compounds known as cinnamic acids . These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid . .
Biochemical Pathways
The biochemical pathways affected by Phenyldehydroalanine are currently unknown . It’s worth noting that phenylalanine, a similar compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine .
属性
IUPAC Name |
(Z)-2-amino-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQQKOKNPPGDO-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyldehydroalanine | |
CAS RN |
7060-39-1 | |
| Record name | Phenyldehydroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyldehydroalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the conformational behavior of peptides containing Phenyldehydroalanine?
A1: Research indicates that peptides incorporating (Z)-β-Phenyldehydroalanine (ΔZPhe) exhibit intriguing conformational preferences. For instance, a linear hexapeptide containing two ΔZPhe residues was found to adopt a novel looping backbone structure in its solid state. This structure consists of three partially overlapped β-turns stabilized by intramolecular hydrogen bonds. [] Furthermore, studies on tripeptides demonstrate that ΔZPhe, along with similar β-Aryldehydroalanines like (Z)-β-(1-naphthyl)dehydroalanine and (Z)-β-(1-pyrenyl)dehydroalanine, tends to favor a type II β-turn conformation. This conformation is supported by a hydrogen bond between the carbonyl group of the N-terminal protecting group and the amide group of the C-terminal residue. [, ] Interestingly, the aryl group in these structures is not planar relative to the Cα=Cβ–Cγ plane of the ΔZPhe residue, suggesting steric interactions play a role in its conformational preference. []
Q2: How can Phenyldehydroalanine be utilized as a tool to study enzyme mechanisms?
A2: (Z)-β-Phenyldehydroalanine (PDA) and its analog, (Z)-β-styryldehydroalanine (SDA), serve as valuable spectroscopic probes for investigating enzyme mechanisms, particularly in the case of cysteine proteases like papain. [, ] These probes exhibit significant red shifts in their UV absorbance spectra upon acylation of the enzyme. This property allows researchers to directly monitor the kinetics of acylenzyme formation and breakdown, providing valuable insights into the catalytic mechanism.
Q3: Can you provide an example of how Phenyldehydroalanine-containing peptides have been used to study specific enzymes?
A3: Researchers have incorporated PDA and SDA into specific substrates and inhibitors of the enzyme papain to study its mechanism of action. [, ] For example, the incorporation of PDA into the peptide Ac-Phe-PDA-OEt allowed for the observation of a 49 nm red shift in its absorbance maximum upon acylation of papain. [] Similarly, SDA-containing peptides like Ala-Ala-Phe-SDA-OMe exhibited a 59 nm red shift upon acylation. [] These spectral changes allowed for the direct observation and quantification of acylenzyme formation, providing key information about the catalytic mechanism of papain.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



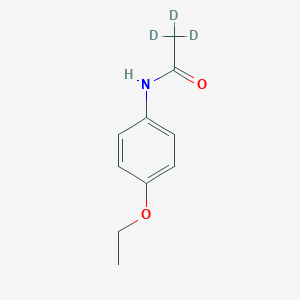

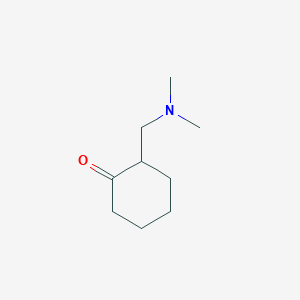

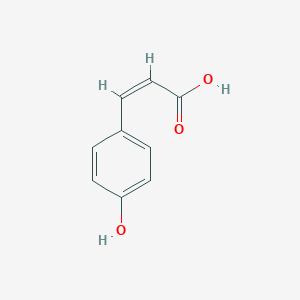
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)
